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molecular formula C13H14F2O4 B8811733 Ethyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Ethyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Cat. No. B8811733
M. Wt: 272.24 g/mol
InChI Key: QQTLNBYCRBFDCF-UHFFFAOYSA-N
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Patent
US08802886B2

Procedure details

According to the Kumadaki method (supra) and the above-described scheme, ethyl 4-iodobenzoate (Compound 1d; 1.38 g, 5.0 mmol), bromodifluoroacetic acid ethyl ester (1.015 g, 5.0 mmol), copper powder (635.5 mg, 10.0 mmol) and DMSO (10 mL) were put into a two-neck reaction tube, and the mixture was stirred under argon atmosphere at 55° C. for 24 hours. The reaction mixture was extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 4-(2-ethoxy-1,1-difluoro-2-oxethyl)benzoic acid ethyl ester (Compound 2d) was obtained with a yield of 80%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.015 g
Type
reactant
Reaction Step One
Name
copper
Quantity
635.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([O:15][C:16](=[O:21])[C:17](Br)([F:19])[F:18])[CH3:14]>[Cu].CS(C)=O>[CH2:9]([O:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([C:17]([F:19])([F:18])[C:16]([O:15][CH2:13][CH3:14])=[O:21])=[CH:3][CH:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.015 g
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Name
copper
Quantity
635.5 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon atmosphere at 55° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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